molecular formula C15H17ClN4O2 B2357783 6-(4-(3-chlorophenyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 863588-00-5

6-(4-(3-chlorophenyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2357783
CAS No.: 863588-00-5
M. Wt: 320.78
InChI Key: KRFNDOVBRLIXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-(3-chlorophenyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a pyrimidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(3-chlorophenyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(4-(3-chlorophenyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed to modify the piperazine ring or the pyrimidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of reduced piperazine or pyrimidine derivatives.

Scientific Research Applications

6-(4-(3-chlorophenyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its activity against certain diseases.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-(3-chlorophenyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds such as aripiprazole and quetiapine share the piperazine moiety and have similar biological activities.

    Pyrimidine derivatives: Compounds like trimethoprim and allopurinol contain the pyrimidine ring and are used in medicinal chemistry.

Uniqueness

6-(4-(3-chlorophenyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a chlorophenyl group and a methyl-substituted pyrimidine ring makes it a valuable compound for various research applications.

Properties

IUPAC Name

6-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2/c1-18-14(21)10-13(17-15(18)22)20-7-5-19(6-8-20)12-4-2-3-11(16)9-12/h2-4,9-10H,5-8H2,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFNDOVBRLIXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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